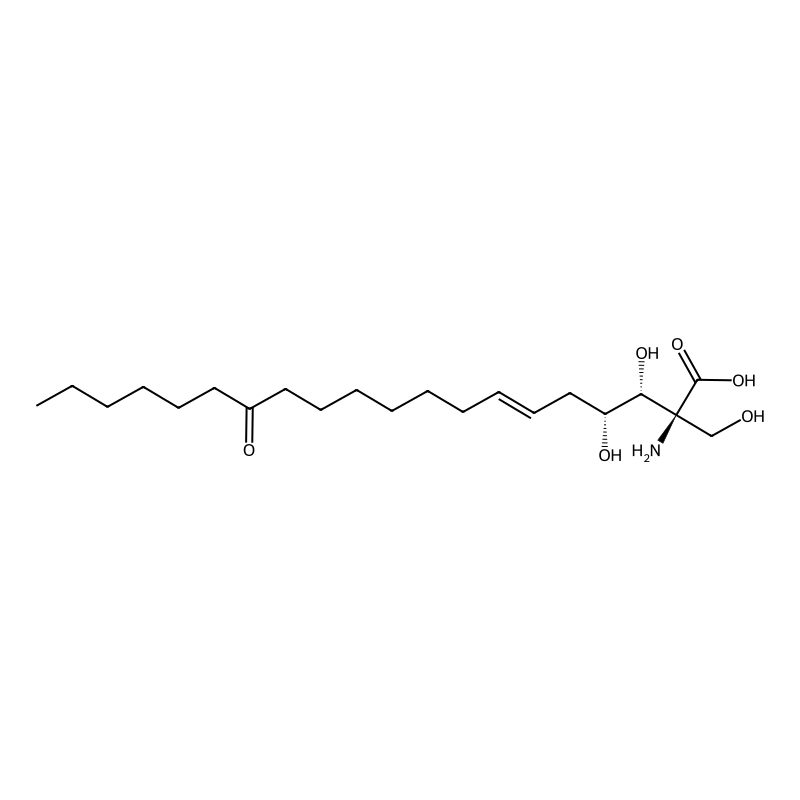

Myriocin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Myriocin mechanism of action serine palmitoyltransferase

Experimental Evidence & Protocols

The effects of myriocin have been characterized through various experimental approaches. Key methodologies from the research are detailed below.

In Vitro Cell-Based Assays

These protocols are commonly used to study this compound's effects on cancer cells, such as the B16F10 murine melanoma cell line [1].

Cell Proliferation & DNA Synthesis

- Cell Counting: Cells are seeded in plates and, after treatment with this compound for 24-96 hours, are collected and counted manually using a hemocytometer [1].

- [³H]-Thymidine Incorporation: To measure DNA synthesis, cells are treated with this compound and then pulsed with 2 μCi/mL [³H]-thymidine for 4 hours. Cells are washed, lysed, and the incorporated radioactivity is quantified using a liquid scintillation counter [1].

Cell Cycle Analysis

- Cells are treated with this compound, fixed in 70% ethanol, and then stained with a propidium iodide (PI) solution. The DNA content of at least 10,000 cells per sample is analyzed by flow cytometry, and the cell cycle distribution is determined using software like Modifit [1].

Western Blot Analysis

- After this compound treatment, cells are lysed. Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against cell cycle regulators (e.g., cyclin B1, cdc2, cdc25C, p53, p21). Detection is performed using enhanced chemiluminescence [1].

Sphingolipid Quantification by HPLC

- Lipids are extracted from this compound-treated cells. Ceramide, sphingomyelin, sphingosine, and S1P levels are analyzed by HPLC. Levels are typically compared to those in control cells, showing significant reduction after this compound exposure [1].

In Vivo Animal Studies

These models demonstrate the systemic effects of this compound.

Immunosuppression Model (BALB/c mice)

- Dosing: Mice receive intraperitoneal injections of this compound (e.g., 0, 0.1, 0.3, and 1.0 mg/kg) daily for 5 consecutive days [2].

- Analysis: Organs like the thymus and spleen are harvested for cellular analysis (counting and phenotyping of T-lymphocytes via CD4/CD8 markers) and measurement of sphingolipid levels [2].

Myocardial Ischemia/Reperfusion (I/R) Injury Model (C57BL/6N mice)

- Surgery & Treatment: I/R injury is induced by temporary ligation of the Left Anterior Descending (LAD) coronary artery. This compound can be administered via intra-ventricular injection of this compound-loaded nanoparticles immediately after reperfusion [3].

- Outcome Measures: Analysis includes infarct size, inflammation markers, expression of genes involved in fatty acid metabolism (e.g., PPARs, CD36), and overall cardiac function [3].

Quantitative Data from Research

The biological impact of this compound is reflected in quantitative changes in lipids and cell populations, as shown below.

| Parameter Measured | Experimental System | Key Quantitative Findings |

|---|---|---|

| Sphingolipid Levels | B16F10 Melanoma cells (24h treatment) [1] | Ceramide: ↓86%; Sphingomyelin: ↓57%; Sphingosine: ↓75%; S1P: ↓38% |

| Immune Cell Populations | BALB/c mice (5-day treatment, 1.0 mg/kg) [2] | Thymic cellularity: significantly reduced; CD4+ T-cells in spleen: significantly reduced |

| Plasma Membrane Effects | CHO cells (72h treatment in SL-deficient medium) [4] | Sphingomyelin: markedly decreased; Membrane molecular order: decreased; Mechanical resistance: decreased |

Signaling Pathways and Logical Workflows

The following diagram summarizes the sphingolipid biosynthesis pathway and the primary downstream effects triggered by its inhibition with this compound.

This compound inhibits SPT, blocking the entire sphingolipid biosynthesis pathway.

The next diagram illustrates the key cellular consequences resulting from sphingolipid depletion.

Cellular outcomes of this compound-induced sphingolipid depletion.

This compound's high potency and specificity for SPT make it an invaluable tool for probing sphingolipid biology. Research continues to explore its potential as a therapeutic agent, particularly in cardiovascular disease and cancer [3].

References

- 1. Serine palmitoyltransferase inhibitor this compound induces ... [pmc.ncbi.nlm.nih.gov]

- 2. Disruption of sphingolipid homeostasis by this compound ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingolipid Synthesis Inhibition by this compound ... [frontiersin.org]

- 4. Plasma membrane effects of sphingolipid-synthesis ... [nature.com]

Comprehensive Technical Guide: Myriocin (ISP-1) and FTY720 Discovery from Isaria sinclairii

Introduction and Historical Context

The discovery of Myriocin (ISP-I) represents a cornerstone example of natural product drug discovery, demonstrating how chemical modification of a fungal metabolite can yield clinically significant therapeutics. ISP-I was first isolated in the early 1990s from the culture broth of Isaria sinclairii, an entomopathogenic fungus used in traditional Chinese medicine as an 'eternal youth' nostrum [1] [2]. Initial biological characterization revealed this natural product possessed remarkable immunosuppressive activity, approximately 10- to 100-fold more potent than cyclosporin A in inhibiting T-cell proliferation in mouse allogeneic mixed lymphocyte reactions (MLR) [3]. Despite its potent immunosuppressive activity, ISP-I exhibited significant toxicity limitations that prevented direct clinical application, particularly causing severe digestive disorders and toxicity at higher doses in animal models [4]. This toxicity profile stimulated an extensive structure-activity relationship (SAR) program that ultimately led to the development of FTY720 (Fingolimod), the first oral therapy for relapsing multiple sclerosis [5].

Source Organism and Natural Product Identification

Biological Source

- Organism: Isaria sinclairii (classified as an ascomycete fungus)

- Characteristics: Entomopathogenic (insect-parasitizing) fungus

- Historical Use: Employed in traditional Chinese medicine as an 'eternal youth' remedy [1] [2]

Isolation and Characterization

The initial isolation process involved:

- Fermentation: Cultivation of Isaria sinclairii in appropriate nutrient media

- Extraction: Isolation of active compounds from culture filtrates

- Structure Elucidation: Determination of molecular structure through spectroscopic methods

ISP-I was identified as a non-proteinogenic amino acid with a complex structure featuring three successive asymmetric centers and multiple functional groups, structurally homologous to sphingosine [1] [6].

Chemical Structures and Properties

Molecular Characteristics

Table 1: Comparative Structural Properties of ISP-I and FTY720

| Parameter | ISP-I (this compound) | FTY720 (Fingolimod) |

|---|---|---|

| Chemical Class | Amino acid with sphingoid backbone | Synthetic 2-amino-1,3-propanediol derivative |

| Molecular Formula | C₂₁H₃₉NO₆ (approximate) | C₁₉H₃₃NO₂·HCl |

| Molecular Weight | ~401.54 g/mol | 343.94 g/mol (hydrochloride salt) |

| Asymmetric Centers | Three | None (symmetric structure) |

| Key Functional Groups | Carboxylic acid, hydroxyl groups, amino group | Amino group, hydroxyl groups, aromatic ring |

| Structural Complexity | High (multiple chiral centers) | Low (achiral, simplified structure) |

| Water Solubility | Limited | High (hydrochloride salt form) |

Structural Evolution from ISP-I to FTY720

The structural optimization program proceeded through systematic simplification:

- Initial modification involved creating ISP-I-28, which replaced the carboxylic acid with a hydroxymethyl group, resulting in improved in vivo activity with reduced toxicity [2]

- Further simplification led to compounds with a 2-alkyl-2-aminopropane-1,3-diol framework (ISP-I-36 and ISP-I-55) [2]

- Final optimization introduced a phenylene moiety into the side chain, yielding FTY720 [2]

This systematic simplification unexpectedly altered the mechanism of action while preserving and even enhancing in vivo immunosuppressive efficacy [1].

Biological Activities and Mechanism of Action

Original Mechanism: ISP-I as Serine Palmitoyltransferase Inhibitor

ISP-I initially demonstrated potent inhibition of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in de novo sphingolipid biosynthesis [6]. SPT catalyzes the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. Through inhibition of this crucial enzymatic step, ISP-I effectively depletes intracellular pools of sphingolipid metabolites, ultimately inducing apoptosis in activated T-cells [6]. This mechanism explained the potent immunosuppressive activity observed in early in vitro and in vivo models.

Evolved Mechanism: FTY720 as Sphingosine 1-Phosphate Receptor Modulator

During structural optimization, researchers discovered that FTY720 no longer inhibited SPT, indicating a fundamental change in mechanism despite maintained immunosuppressive efficacy [1] [2]. The revised mechanism involves:

- Phosphorylation: FTY720 is phosphorylated in vivo primarily by sphingosine kinase 2 (SphK2) to form the active metabolite FTY720-phosphate (FTY720-P) [1] [2]

- Receptor Binding: FTY720-P acts as a potent agonist at four of the five known G protein-coupled receptors for sphingosine 1-phosphate (S1P): S1P₁, S1P₃, S1P₄, and S1P₅ [1]

- Receptor Internalization: FTY720-P induces internalization and degradation of S1P₁ receptors on lymphocytes, functioning as a functional antagonist [2]

- Lymphocyte Sequestration: The downregulation of S1P₁ prevents lymphocytes from egressing from secondary lymphoid organs and thymus, resulting in peripheral blood lymphopenia and reduced lymphocyte infiltration into inflammatory sites [2] [7]

Figure 1: FTY720 Mechanism of Action via S1P1 Receptor Modulation

In Vitro and In Vivo Experimental Models

Key Experimental Protocols

5.1.1 Immunosuppressive Activity Screening

- In vitro mixed lymphocyte reaction (MLR): Mouse or human lymphocytes from genetically disparate donors co-cultured with test compounds; proliferation measured via ³H-thymidine incorporation [2] [3]

- Cytotoxic T lymphocyte (CTL) generation assay: Inhibition of allo-reactive CTL generation evaluated after in vivo administration in mice [3]

- IL-2-dependent proliferation assay: Using CTLL-2 mouse cytotoxic T-cell line to assess direct effects on T-cell signaling [6]

5.1.2 In Vivo Transplantation Models

- Rat skin allograft model: WKAH donors to F344 recipients; graft survival monitored daily with rejection defined as complete necrosis [7]

- Cardiac allograft model: Heterotopic abdominal transplantation in rats; graft function assessed by palpation [7]

- Renal allograft model: Canine models evaluating survival and renal function parameters [7]

5.1.3 Autoimmune Disease Models

- Experimental autoimmune encephalomyelitis (EAE): Both prophylactic and therapeutic treatment in rodent models with paralysis scoring [2] [7]

- Collagen-induced arthritis: Rat and mouse models with joint inflammation assessment [7]

Quantitative Pharmacology Data

Table 2: Comparative Efficacy of ISP-I and FTY720 in Experimental Models

| Experimental Model | ISP-I Efficacy | FTY720 Efficacy | Dosing Regimen |

|---|---|---|---|

| Mouse MLR (IC₅₀) | 0.5-1.0 nM | 10-100 nM (after phosphorylation) | In vitro |

| Rat Skin Allograft Survival | Significant prolongation at 0.3 mg/kg (i.p.) with toxicity | Significant prolongation at 0.1 mg/kg (p.o.) without toxicity | Single daily dose |

| Experimental Autoimmune Encephalomyelitis | Not extensively tested | Complete prevention of paralysis at 0.1 mg/kg (p.o.) | Daily administration |

| Lymphocyte Reduction | Not primary mechanism | 70-80% reduction in peripheral blood lymphocytes at 0.1-1 mg/kg | Single dose, measured at 6 hours |

| Combination with CsA | Not tested | Synergistic effect allowing CsA dose reduction >50% | Concomitant administration |

Clinical Development and Therapeutic Applications

FTY720 (Fingolimod) Clinical Translation

The clinical development of FTY720 represents a successful case of reverse pharmacology, where the compound was first discovered to have clinical efficacy and the mechanism was subsequently elucidated [1]. Key developmental milestones include:

- Phase 1 trials: Demonstrated dose-dependent reduction in peripheral lymphocytes in stable renal transplant patients [7]

- Phase 3 trials: Established superior efficacy compared to intramuscular interferon-β-1a in relapsing-remitting multiple sclerosis [2]

- FDA approval: Received approval in 2010 as the first oral disease-modifying therapy for multiple sclerosis

Therapeutic Implications

The discovery of FTY720 validated sphingosine 1-phosphate receptor modulation as a therapeutic strategy for immune-mediated disorders, leading to the development of next-generation S1P receptor modulators including:

- KRP-203: S1P₁-selective agonist with improved receptor specificity [8]

- SEW2871: Structurally distinct S1P₁-selective agonist identified through high-throughput screening [8]

Conclusion and Research Significance

The optimization of ISP-I to FTY720 exemplifies several critical principles in drug discovery:

- Natural products provide valuable starting points despite structural complexity

- Systematic simplification of natural product scaffolds can yield compounds with improved efficacy, safety, and synthetic accessibility

- In vivo screening approaches can identify valuable therapeutics even when mechanisms remain incompletely understood

- Mechanistic evolution during optimization can lead to novel therapeutic targets and approaches

References

- 1. FTY720 story. Its discovery and the following accelerated ... [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-Phosphate Receptor 1 as a Useful Target for ... [pmc.ncbi.nlm.nih.gov]

- 3. Fungal metabolites. Part 11. A potent immunosuppressive ... [semanticscholar.org]

- 4. Preclinical evaluation of a new immunosuppressive agent ... [sciencedirect.com]

- 5. the successful optimization of ISP-1 and halichondrin B [sciencedirect.com]

- 6. Sli2 (Ypk1), a Homologue of Mammalian Protein Kinase SGK ... [pmc.ncbi.nlm.nih.gov]

- 7. FTY720, a new class of immunomodulator, inhibits ... [sciencedirect.com]

- 8. “Inside-Out” Signaling of Sphingosine-1-Phosphate [sciencedirect.com]

myriocin sphingolipid biosynthesis inhibition

Mechanism of Inhibition

Myriocin acts as a transition state mimic of the SPT catalytic mechanism [1]. Structural and biochemical studies reveal that this compound binds within the active site of SPT, forming a stable aldimine complex with the enzyme's essential pyridoxal 5'-phosphate (PLP) cofactor, which prevents the binding of natural substrates [2]. Furthermore, this compound undergoes a unique slow enzymatic degradation in the active site, resulting in a product that covalently modifies a key lysine residue (K265 in the studied bacterial SPT), rendering the enzyme catalytically inactive in a "suicide inhibition" mechanism [2].

Experimental Use & Observed Effects

This compound is widely used in research to probe the biological roles of sphingolipids. The table below outlines key experimental findings and conditions from various models.

| Experimental Model | Treatment Details | Key Observed Effects |

|---|---|---|

| Ewes (in vivo) | IV bolus: 0.3 mg/kg BW every 48h for 17 days [3] | Linear decrease in plasma & tissue (liver, adipose) ceramide and dihydroceramide concentrations [3] |

| CHO Cells (in vitro) | 2.5 µM; culture for 72 hours [4] | Drastic reduction of sphingomyelin (SM); increased membrane fluidity; decreased mechanical resistance [4] |

| Murine Heart (in vivo) | Dietary administration or injection of this compound-loaded nanoparticles [5] | Improved cardiac remodeling & function after injury; reduced ceramide, oxidative stress & inflammation; enhanced lipid metabolism [5] |

| Yeast & Human Cells (in vitro) | Not specified in abstract, but used minimal medium [6] | Abnormal nuclear morphology, genomic instability, nuclear membrane collapse [6] |

From this compound to Drug Development

The study of this compound has directly contributed to drug discovery. To reduce the toxicity and complexity of this compound, a synthetic program was initiated, which led to the development of FTY720 (Fingolimod) [1].

Unlike this compound, FTY720 does not inhibit SPT. Instead, it is phosphorylated in vivo to become a potent agonist of the sphingosine-1-phosphate (S1P) receptor. This activity modulates lymphocyte trafficking and is the basis for its use as an oral therapy for multiple sclerosis (marketed as Gilenya) [1]. FTY720 is also under investigation for its potential anticancer properties [1].

Core Experimental Protocol

A typical protocol for inhibiting sphingolipid synthesis in cell culture using this compound involves the following steps, as exemplified in the CHO cell study [4]:

- Preparation of Stock Solution: Dissolve this compound in a suitable solvent like ethanol to create a concentrated stock solution (e.g., 2 mg/mL) [3]. This stock can be stored at 4°C.

- Cell Treatment: Dilute the stock solution into the cell culture medium to achieve the desired final concentration. A concentration of 2.5 µM was effective in completely abrogating sphingomyelin production in CHO cells after 72 hours of treatment [4].

- Confirmation of Inhibition: The success of SPT inhibition can be confirmed by:

- Lipidomics: Using mass spectrometry to quantify the decrease in downstream sphingolipids like ceramide and sphingomyelin [3].

- Functional Probes: Staining cells with the sphingomyelin-specific probe lysenin-mCherry to visualize and quantify the loss of sphingomyelin from the plasma membrane via flow cytometry or confocal microscopy [4].

Visualizing the Pathway and this compound's Role

The following diagram illustrates the sphingolipid biosynthesis pathway and the specific point of this compound inhibition.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Studies on the structure, mechanism and inhibition of serine ... [era.ed.ac.uk]

- 3. Effects of serine palmitoyltransferase inhibition by this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Plasma membrane effects of sphingolipid-synthesis ... [nature.com]

- 5. Sphingolipid Synthesis Inhibition by this compound ... [frontiersin.org]

- 6. Sphingolipid synthesis maintains nuclear membrane integrity ... [pmc.ncbi.nlm.nih.gov]

Core Mechanism of Action and Initial SAR Insights

Myriocin is a potent, naturally occurring inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway [1] [2] [3]. Its inhibition of SPT leads to a reduction in critical sphingolipids like ceramides and sphingosine-1-phosphate, which underlies its diverse biological effects [4] [3].

Key structural insights from its role as an SPT inhibitor and from the development of its analog, FTY720 (Fingolimod), are summarized below.

| SAR Feature | Role & Impact on Activity | Context & Evidence |

|---|---|---|

| Polar Head Group | Critical for SPT inhibition. | This compound's densely functionalized, chiral head group (with a connection to Chinese herbal medicine) is essential for its potent SPT inhibition [1]. |

| Lipophilic Tail | Determines cellular penetration and target interaction. | The long alkyl chain contributes to the amphiphilic nature required for activity. Modifying this chain was key in developing FTY720 [1]. |

| Simplification to FTY720 | Retains immunomodulatory activity without SPT inhibition. | Replacing the complex polar head with a simpler, achiral 2-hydroxypropyl group and incorporating a phenyl ring into the alkyl chain eliminated SPT inhibitory activity but created a potent immunomodulator that is phosphorylated in vivo [1]. |

The following diagram illustrates the core relationship between this compound's structure, its primary molecular target, and the downstream biological consequences that have been investigated therapeutically.

Documented Experimental Models and Protocols

The table below outlines key experimental methodologies from recent studies demonstrating this compound's efficacy across different disease models, which can serve as a reference for protocol design.

| Disease Area / Study Focus | Experimental Model | Key this compound Treatment Protocol | Primary Readouts & Assays |

|---|---|---|---|

| Metabolic Syndrome [3] | C57BL/6J mice on high-AGE diet | 2.2 mg/kg of diet for 24 weeks | Body weight, adipose tissue mass, OGTT, serum lipids (LDL-C, TG, TC), liver enzymes (ALT, AST), Western blot (p-AMPK, PGC1α, UCP1), metabolomics |

| Rheumatoid Arthritis [5] | BALB/c mice, CFA-induced arthritis | 0.3 mg/kg, i.p., daily for 35 days | Arthritis index, paw thickness, serum RF, ELISA (TNF-α, IL-6, IL-1β, IL-17, IL-23), Western blot (S100A1, TLR4, NF-κB p65, p-NF-κB p65, PPAR-γ), histopathology |

| Tuberculosis Clearance [6] | Human THP-1 macrophages infected with M. tuberculosis (H37Ra/H37Rv) | 5 µM for 72 hours post-infection | CFU assay, RNA-seq, siRNA silencing (PLIN2), confocal microscopy (lipid droplets) |

| Melanoma [4] | B16F10 murine melanoma cells | 1 µM and 10 µM for 24-96 hours | Cell counting, [3H]-thymidine incorporation, flow cytometry (cell cycle), Western blot (cyclin B1, cdc2, p53, p21), HPLC (sphingolipid levels) |

| Analytical Quantification [7] | Mouse tissue (lung, retina) | N/A (method development) | LC-MS/MS: Solid-phase extraction, reversed-phase LC, negative ion ESI, MRM transitions (400>104 for this compound) |

Explored Therapeutic Applications and Mechanisms

Research has revealed several potential therapeutic applications for this compound that extend beyond its initial SPT inhibition, often involving novel pathways.

- Immunomodulation and Autoimmune Disease: this compound's potent immunosuppressive activity, discovered to be 10- to 100-fold more potent than Cyclosporin A, led to the development of the successful oral drug FTY720 (Fingolimod) for multiple sclerosis [1]. Recent work shows this compound itself is effective in a rheumatoid arthritis model, acting through S100A1/TLR4/NF-κB and IL-23/IL-17 axes and boosting PPAR-γ activity [5].

- Metabolic Homeostasis: In a mouse model of diet-induced obesity, this compound treatment significantly reduced body weight gain, improved glucose tolerance, and alleviated hepatic steatosis. The mechanism involves activating the AMPK-PGC1α signaling axis, enhancing mitochondrial biogenesis, and promoting adipose tissue browning [3].

- Infectious Disease: this compound enhances the clearance of Mycobacterium tuberculosis in macrophages. Surprisingly, this antibacterial effect was independent of ceramide reduction but depended on the lipid droplet surface protein PLIN2, revealing a novel, non-canonical pathway for host-directed therapy [6].

- Oncology: this compound exhibits anti-proliferative effects in melanoma cells by inducing G2/M cell cycle arrest. This is mediated through the modulation of key regulators like p53, p21, cyclin B1, and cdc2, linking sphingolipid metabolism to cell cycle control [4].

Knowledge Gaps and Future Research Directions

While the core mechanism of this compound is well-established, a complete and granular SAR map is still emerging. Key areas for future research include:

- A systematic and comprehensive analysis of how modifications to each functional group (e.g., the hydroxyls on the polar head, the C5-C6 double bond, the alkyl chain length) directly impact potency, selectivity, and physicochemical properties.

- Detailed structural biology studies, building on recent cryo-EM structures of the human SPT complex [2], to visualize how this compound and its analogs bind, informing more rational drug design.

- Expansion of the limited existing data on the pharmacokinetics, bioavailability, and toxicity profile of this compound and its synthetic analogs to assess their clinical viability beyond FTY720.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Structural insights into the regulation of human serine ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Restores Metabolic Homeostasis in dAGE ... [mdpi.com]

- 4. Serine palmitoyltransferase inhibitor this compound induces ... [pmc.ncbi.nlm.nih.gov]

- 5. Experimental verification of this compound molecular bioactivity ... [sciencedirect.com]

- 6. This compound enhances the clearance of M. tuberculosis by ... [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the Serine Palmitoyl Transferase Inhibitor ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action & Signaling Pathways

Myriocin's primary mechanism is the potent and specific inhibition of SPT. This enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the first committed step in sphingolipid synthesis [1] [2]. By inhibiting SPT, this compound depletes cells of key sphingolipid intermediates, including ceramide, sphingomyelin, and glycosphingolipids [3] [4].

The inhibition of this pathway has downstream effects on several critical signaling networks. The following diagram maps the primary signaling pathway affected by this compound and the consequent biological outcomes.

This compound's inhibition of SPT triggers a cascade of downstream effects.

The reduction in sphingolipid metabolites, particularly sphingosine-1-phosphate (S1P), leads to decreased phosphorylation of the MAP kinase ERK (Extracellular-signal-regulated kinase) [3]. This downregulation of the ERK pathway is a key mechanism behind some of this compound's observed effects, such as the increased expression of apolipoprotein A-I (apoA-I) in hepatocytes, an anti-atherogenic target [3].

Key Experimental Protocols

This compound is utilized across diverse research areas. The table below outlines standard experimental protocols from recent studies.

| Application / Model | Detailed Protocol & Dosing | Key Readouts & Analysis |

|---|

| In Vitro (Cell Culture) [3] | Treat cells (e.g., HepG2, primary hepatocytes) with 200 μM this compound for up to 48 hours in serum-free medium. | • qPCR for apoA-I mRNA • Immunoblotting for apoA-I protein secretion and ERK phosphorylation • Cell viability assays (e.g., MTT) | | Atherosclerosis (Mouse Model) [3] | Intraperitoneal (i.p.) injection in apoE-null mice at 0.3 mg/kg body weight, 3 times over 5 days. | • Plasma lipidomics (SM, ceramide, S1P) • Hepatic apoA-I synthesis & HDL-cholesterol • Atherosclerotic lesion analysis | | Alcohol-Related Neurodegeneration (Rat Model) [5] | I.p. injection at 0.3 mg/kg in 50 μl vehicle, administered 3 times per week (Mon, Wed, Fri) for 5 weeks. | • Neurobehavioral tests (Open Field, Morris Water Maze) • Brain lipidomics (sulfatide, sphingomyelin, ceramide) • Histological analysis of brain atrophy | | Myocardial Ischemia/Reperfusion (Mouse Model) [6] | Intra-ventricular injection of This compound-loaded solid lipid nanoparticles (SLN-Myr, 1 mM stock diluted 1:4) post-ischemia. | • Infarct size measurement • Gene expression (PPARs, fatty acid metabolism genes) • Cardiac function (contractility, dilation) | | Cystic Fibrosis (In Vitro) [4] | Treatment of CF broncho-epithelial cells with this compound. | • Transcriptional profiling (RNA-Seq) • Lipid droplet analysis and lipidomics • Autophagy markers (TFEB activation) |

Therapeutic Potential & Research Applications

This compound's ability to modulate sphingolipid metabolism makes it a valuable research tool and a candidate for therapeutic development across several disease areas.

- Immunosuppression and Multiple Sclerosis: this compound was the lead compound for the development of Fingolimod (FTY720/Gilenya), an oral drug for multiple sclerosis [7] [2]. While this compound itself inhibits SPT, structural optimization led to FTY720, which acts primarily as a sphingosine-1-phosphate (S1P) receptor modulator [2].

- Atherosclerosis and Cardiovascular Disease: this compound inhibits atherosclerosis in animal models by reducing plasma sphingomyelin and glycosphingolipids, and also by increasing hepatic production of apolipoprotein A-I and HDL-cholesterol, providing a dual anti-atherogenic mechanism [3] [6].

- Neurodegeneration: In a rat model of chronic alcohol exposure, this compound treatment partially remediated cognitive deficits, reduced anxiety, and improved spatial learning. It also helped normalize white matter sphingolipid profiles by reducing neurotoxic ceramides and supporting myelin lipids like sulfatide and sphingomyelin [5].

- Cystic Fibrosis (CF): In CF cellular models, this compound restored autophagy and lipid metabolism homeostasis by reducing ceramide accumulation. It also modulated the transcriptional profile to activate an anti-oxidative response and reduce lipid peroxidation [4].

This compound is a foundational sphinganine-analog mycotoxin whose primary and potent action is the inhibition of SPT. Its utility extends far beyond basic research, offering therapeutic potential in cardiovascular, neurological, inflammatory, and metabolic diseases.

References

- 1. Plasma membrane effects of sphingolipid-synthesis ... [nature.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound-mediated up-regulation of hepatocyte apoA-I ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound modulates the altered lipid metabolism and ... [sciencedirect.com]

- 5. Therapeutic Effects of this compound in Experimental Alcohol ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingolipid Synthesis Inhibition by this compound ... [frontiersin.org]

- 7. This compound [en.wikipedia.org]

myriocin serine palmitoyltransferase SPT inhibition

Molecular Mechanism of SPT Inhibition by Myriocin

The following diagram illustrates the established two-step mechanism through which this compound inhibits SPT:

This compound's inhibition mechanism involves initial complex formation followed by catalytic degradation.

This mechanism explains the extraordinary potency and longevity of this compound inhibition. The initial high-affinity binding ensures efficient targeting of SPT, while the subsequent irreversible modification provides long-lasting inhibition, making it a powerful tool for probing sphingolipid functions [1].

Experimental Protocol for Assessing SPT Activity and Inhibition

For researchers aiming to study SPT inhibition, a robust cell-free assay using HeLa total membranes is described below. This protocol is adaptable to other mammalian cells and allows for testing lipid inhibition via ORMDL proteins [2] [3].

Key steps for measuring SPT activity and its inhibition in a cell-free system.

Key Materials and Reagents

- Inhibitors: this compound (from Cayman Chemical, #63150) is a direct SPT inhibitor. Fumonisin B1 (Cayman, #62580), a ceramide synthase inhibitor, can also be used to study upstream regulation [2] [3].

- Substrates: L-[³H(G)]-Serine (PerkinElmer, #2477301) is the labeled substrate. Palmitoyl CoA (Sigma, P9716) is the canonical acyl-CoA substrate [2].

- Lipids for Inhibition Studies: C8-ceramide (Avanti, #860508) and components for generating long-chain ceramides (sphingosine, Avanti #860490; 24:1 Coenzyme A, Avanti #870725) [2] [3].

Detailed Procedure

- Membrane Preparation: Cultivate HeLa cells, harvest them, and homogenize in a sucrose-containing buffer. Isolate total membranes using differential centrifugation and resuspend in a suitable storage buffer [2] [3].

- Reaction Mixture: In a standard assay, combine membrane protein, assay buffer (HEPES, MgCl₂, DTT, EDTA, PLP), unlabeled L-serine, and palmitoyl-CoA bound to fatty acid-free BSA [2].

- Inhibition Test: Pre-treat membranes with the chosen inhibitor (this compound) or ceramide for a set time before initiating the reaction with L-[³H]-Serine [2] [3].

- Product Extraction and Measurement: After incubation, stop the reaction and extract the radiolabeled product, 3-ketodihydrosphingosine. Quantify the radioactivity by liquid scintillation counting to determine SPT activity [2].

This protocol's major advantage is the ability to test the effects of insoluble long-chain sphingolipids in a controlled, cell-free environment [2] [3].

Biological Consequences and Broader Signaling Impact

Beyond direct enzyme inhibition, reducing sphingolipid synthesis with this compound has global effects on cellular signaling, as shown in yeast models. These effects mirror those of known longevity-enhancing interventions like caloric restriction and rapamycin treatment [4].

The table below summarizes key transcriptional changes and affected pathways in S. cerevisiae treated with this compound:

| Aspect of Regulation | Direction of Change | Key Affected Pathways & Processes |

|---|---|---|

| Global Transcription | ~40% of genome altered | 1,252 genes up-regulated, 1,497 down-regulated [4] |

| Up-regulated Processes (Pro-Longevity) | Increased | Energy generation & oxidative phosphorylation, mitochondrial function, stress responses, autophagy [4] |

| Down-regulated Processes | Decreased | Ribosomal biogenesis & translation, ER-associated glycoprotein & lipid synthesis [4] |

| Signaling Pathways | Activity modulated | Snf1/AMPK pathway activated; PKA and TORC1 pathways down-regulated [4] |

These changes indicate that this compound treatment shifts the cell's state from growth and proliferation toward maintenance and stress resistance, a hallmark of longevity-enhancing interventions [4].

Key Takeaways for Researchers

- Irreversible Inhibition: this compound's dual mechanism makes it an exceptionally potent and long-acting inhibitor, ideal for experiments requiring sustained SPT blockade [1].

- Versatile Assay: The described cell-free assay is a powerful tool for directly studying SPT kinetics, inhibition, and ORMDL-mediated regulation [2] [3].

- Pleiotropic Effects: Be aware that this compound's impact extends far beyond simple sphingolipid depletion, influencing central energy and stress-signaling pathways. These broader effects should be considered when interpreting phenotypic data [4].

References

- 1. The chemical basis of serine by... palmitoyltransferase inhibition [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of HeLa Total Membranes and Assay of Lipid- ... [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of HeLa Total Membranes and Assay of Lipid- ... [bio-protocol.org]

- 4. Reducing Sphingolipid Synthesis Orchestrates Global ... [pmc.ncbi.nlm.nih.gov]

myriocin initial immunosuppressive potency cyclosporin

Comparative Analysis of Myriocin and Cyclosporine

The table below summarizes the core characteristics and quantitative data related to the immunosuppressive potency of this compound and Cyclosporine.

| Feature | This compound | Cyclosporine (Cyclosporin A) |

|---|---|---|

| Molecular Target | Serine palmitoyltransferase (SPT) [1] [2] | Cyclophilin, forming a complex that inhibits calcineurin [3] [4] |

| Primary Mechanism | Inhibition of sphingolipid biosynthesis; disrupts sphingolipid homeostasis, crucial for T-cell signaling and populations [1] [5] | Inhibition of T-cell activation via calcineurin pathway; prevents NFAT dephosphorylation, blocking transcription of IL-2 and other cytokines [3] [4] |

| Reported Potency | 10 to 100-fold more potent than Ciclosporin in immunosuppressive activity [2] | Baseline for comparison; potently inhibits T-helper cell activation and proliferation [3] [4] [6] |

| Key Experimental Evidence | - In vivo (Mouse): Intraperitoneal injection (0.1-1.0 mg/kg for 5 days) dose-dependently reduced thymic/splenic CD4+ T-cell populations [1] [5]

- In vitro: Potent inhibition of IL-2-dependent mouse cytotoxic T-cell line proliferation [2] | - In vivo: Effective in systemic and local graft-versus-host reaction (GvHR) models [6]

- In vitro: Strong inhibition of mixed lymphocyte culture (MLC), mitogen, and superantigen-induced proliferation [6] |

Detailed Experimental Findings

The following sections expand on the key experimental evidence that establishes the potency of these compounds.

This compound's Immunosuppressive Action

This compound is a naturally occurring fungal metabolite. Its primary biochemical mechanism is the potent and selective inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo biosynthesis of sphingolipids [1] [2]. Sphingolipids are vital mediators of immune cell signaling and function.

- In Vivo Evidence: A pivotal study demonstrated that subacute treatment with this compound (0.1, 0.3, and 1.0 mg/kg daily for 5 days via intraperitoneal injection) in male BALB/c mice led to a significant, dose-dependent reduction in T-lymphocyte populations [1] [5]. Analysis showed that CD4+ and CD4+/CD8+ double-positive lymphocyte populations in the thymus were particularly sensitive. A significant reduction of CD4+ cells was also observed in the spleen at the 1.0 mg/kg dose. The reduction in lymphocyte populations showed a strong positive correlation with decreased levels of sphinganine in the thymus, directly linking the immunosuppressive effect to the disruption of sphingolipid homeostasis [1].

- In Vitro and Relative Potency: this compound has been shown to inhibit the proliferation of an IL-2-dependent mouse cytotoxic T cell line. Multiple sources, including Wikipedia, report that this compound is 10- to 100-fold more potent than ciclosporin as an immunosuppressant, though the original primary literature for this specific comparison was not available in the search results [2].

Cyclosporine's Immunosuppressive Action

Cyclosporine is a well-established calcineurin inhibitor. Its primary mechanism involves forming a complex with cyclophilin inside the cell, which then binds to and inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), thereby blocking the transcription of genes for key inflammatory cytokines like IL-2, ultimately inhibiting T-cell activation and proliferation [3] [4].

- In Vitro Evidence: Cyclosporine is a potent inhibitor of various lymphocyte activation pathways. Studies show it efficiently inhibits proliferation induced by:

- In Vivo Evidence and Comparative Studies: Cyclosporine demonstrates potent activity in vivo. In models of systemic and local graft-versus-host reaction (GvHR) across major and minor histocompatibility barriers, cyclosporine was highly effective [6]. A comparative study noted that cyclosporine and its analogue cyclosporin G (CsG) exhibited an equivalent immunosuppressive potential to the potent drug FK-506 (tacrolimus) in both in vitro and in vivo GvHR models [6].

Experimental Protocols for Key Assays

The search results provide outlines of common methodologies used to evaluate the immunosuppressive potency of these agents.

Protocol for In Vivo T-Cell Population Analysis (this compound)

This protocol is adapted from the study that identified this compound's effect on T-cell populations [1] [5].

- Animals: Male BALB/c mice.

- Dosing: Administer this compound via intraperitoneal injection at doses of 0, 0.1, 0.3, and 1.0 mg/kg daily for five consecutive days.

- Tissue Harvest: Euthanize animals and harvest lymphoid organs (thymus and spleen).

- Cell Preparation: Create single-cell suspensions from the harvested tissues.

- Cell Counting: Determine total cellularity for each organ using a hemocytometer or automated cell counter.

- Flow Cytometry:

- Stain cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).

- Analyze the stained cells using a flow cytometer to quantify specific lymphocyte subpopulations (e.g., CD4+, CD8+, CD4+CD8+).

- Biochemical Analysis: Analyze tissue sphingolipid levels (e.g., sphinganine) via techniques like liquid chromatography-mass spectrometry (LC-MS) to correlate with immunological findings.

Protocol for In Vitro Lymphocyte Proliferation Assay (Cyclosporine)

This is a standard protocol for evaluating immunosuppressant potency in vitro, as referenced in the studies [6].

- Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from donors.

- Stimulation: Stimulate the cells to induce proliferation using:

- Mitogens: Concanavalin A (Con A) or Pokeweed mitogen.

- Allogeneic Stimulation: Mixed Lymphocyte Culture (MLC), where cells from two genetically different individuals are co-cultured.

- Superantigens: Staphylococcal enterotoxin B (SEB).

- Drug Treatment: Add the immunosuppressive agent (e.g., Cyclosporine A) to the culture at various concentrations. A vehicle control (e.g., DMSO) is essential.

- Incubation: Incubate cells for a predetermined period (e.g., 72 hours for mitogen stimulation, 5 days for MLC).

- Proliferation Measurement: Quantify proliferation by:

- Tritiated Thymidine Incorporation: Add ^3H-thymidine to the culture for the final 6-18 hours. Measure incorporated radioactivity, which correlates with DNA synthesis and cell proliferation.

- Cytokine Analysis: Collect culture supernatants to measure cytokine production (e.g., IL-2) via ELISA.

Mechanisms of Action: A Visual Comparison

The following diagrams illustrate the distinct signaling pathways targeted by this compound and Cyclosporine.

Research Implications and Conclusion

The evidence indicates that This compound demonstrates a significantly higher initial immunosuppressive potency than Cyclosporine, being reported as 10 to 100 times more potent [2]. This high potency is likely due to its action at the very apex of the sphingolipid biosynthesis pathway, fundamentally disrupting lipid-mediated signaling essential for T-cell development and function [1] [5].

- Research Utility: this compound is primarily used in biochemical research as a potent tool to deplete cells of sphingolipids and study their role in biological processes [2]. Its structural derivative, Fingolimod (FTY720), has been successfully developed into an approved drug (Gilenya) for multiple sclerosis, validating the therapeutic potential of targeting the sphingolipid pathway [2].

- Clinical Considerations: Despite its lower potency, Cyclosporine has a long-established and broad clinical profile. Its effects and side effects, such as nephrotoxicity and hypertension, are well-managed in clinical practice [3] [7]. The clinical translation of this compound itself has been limited, likely due to the pleiotropic and essential nature of sphingolipids, where broad inhibition could lead to significant off-target effects, though its derivative Fingolimod shows a more targeted mechanism.

References

- 1. Disruption of sphingolipid homeostasis by this compound ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. Cyclosporine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Cyclosporine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Disruption of Sphingolipid Homeostasis by this compound, a ... [stacks.cdc.gov]

- 6. evaluation of in vitro and in vivo Comparative ... immunosuppressive [pubmed.ncbi.nlm.nih.gov]

- 7. Side Effects: Common, Severe, Long Term Cyclosporine [drugs.com]

Comprehensive Application Notes and Protocols: Myriocin Treatment in Non-Alcoholic Steatohepatitis (NASH) Models

Introduction to NASH and Ceramide Pathogenesis

Non-alcoholic steatohepatitis (NASH) represents an advanced stage of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, lobular inflammation, and hepatocyte ballooning with varying degrees of liver fibrosis. NASH has emerged as a leading cause of chronic liver disease worldwide, with projections indicating it will become the primary indication for liver transplantation in coming decades. The global prevalence of NAFLD affects approximately 25% of the population, with 20-30% of these cases progressing to NASH, creating a substantial healthcare burden. The complex pathophysiology of NASH involves multiple parallel insults including lipotoxicity, insulin resistance, mitochondrial dysfunction, and inflammatory pathway activation, all contributing to disease progression toward cirrhosis and hepatocellular carcinoma [1] [2].

Central to NASH pathogenesis is the accumulation of toxic lipid species, particularly ceramides, which are bioactive sphingolipids that play pivotal roles in cellular stress response, apoptosis, and insulin resistance. Ceramides serve as key components of cell membranes and function as signaling molecules in various stress-induced pathways. In the context of NASH, hepatic ceramide accumulation occurs through multiple mechanisms, including increased de novo synthesis, sphingomyelin hydrolysis, and reduced ceramide degradation. These ceramides directly contribute to hepatic steatosis by promoting lipid accumulation and insulin resistance through inhibition of AKT signaling, while simultaneously triggering inflammatory responses and hepatocyte apoptosis via activation of JNK and NF-κB pathways [3] [4]. The strategic inhibition of ceramide synthesis therefore represents a promising therapeutic approach for interrupting the core pathogenic processes in NASH.

Table 1: Key Characteristics of NASH and Role of Ceramide Pathways

| Aspect | Characteristics in NASH | Ceramide Involvement |

|---|---|---|

| Histological Features | Steatosis (>5%), lobular inflammation, hepatocyte ballooning, fibrosis | Ceramides promote lipid accumulation, inflammatory cytokine production, and activation of cell death pathways |

| Metabolic Dysregulation | Insulin resistance, dyslipidemia, adipose tissue dysfunction | Ceramides inhibit insulin signaling via AKT impairment and promote lipotoxicity |

| Inflammatory Signaling | Kupffer cell activation, pro-inflammatory cytokine release (TNF-α, IL-1β, IL-6) | Ceramides activate NF-κB and JNK pathways, amplifying inflammatory responses |

| Fibrogenic Progression | Hepatic stellate cell activation, collagen deposition, extracellular matrix remodeling | Ceramide-mediated hepatocyte apoptosis releases extracellular vesicles that activate stellate cells |

| Mitochondrial Dysfunction | Impaired β-oxidation, increased ROS production, reduced ATP synthesis | Ceramides induce mitochondrial permeability transition and disrupt electron transport chain function |

Myriocin Mechanism of Action

This compound (also known as ISP-1) is a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This tetrahydroxydecenoyl-containing compound is structurally similar to the sphingoid base backbone and functions as a transition state analog inhibitor, effectively competing with the native substrate palmitoyl-CoA. By inhibiting SPT, this compound suppresses the first committed step in sphingolipid synthesis, thereby reducing the production of 3-ketodihydrosphingosine, the initial intermediate in the ceramide biosynthesis cascade. This action results in dose-dependent reduction of multiple sphingolipid species, particularly ceramides with chain lengths C16:0, C18:0, C20:0, C24:0, and C24:1, which have been implicated in NASH pathogenesis [3] [4].

The inhibition of ceramide synthesis by this compound produces multiple downstream effects that collectively ameliorate NASH pathology. Reduction of hepatic ceramide levels restores insulin sensitivity through enhanced AKT phosphorylation and signaling, improving hepatic glucose homeostasis. Additionally, this compound treatment attenuates hepatocyte apoptosis by reducing caspase-3 cleavage and mitochondrial cytochrome c release, while simultaneously modulating inflammatory responses through suppression of JNK-mediated pro-inflammatory cytokine production. Furthermore, this compound has been demonstrated to restore hepatic autophagy flux, enhancing lipid droplet clearance through lipophagy, and reduce hepatic stellate cell activation, thereby exerting anti-fibrotic effects in the NASH liver microenvironment [3] [4] [5].

Figure 1: this compound Mechanism of Action in NASH - this compound inhibits serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo ceramide synthesis. This inhibition reduces hepatic ceramide accumulation, subsequently ameliorating multiple aspects of NASH pathogenesis including lipotoxicity, insulin resistance, inflammation, and apoptosis, while restoring autophagic function.

In Vivo Protocol for NASH Animal Models

Animal Model Specifications and Housing Conditions

For NASH induction, male Sprague-Dawley rats (6-8 weeks initial age) are recommended, though C57BL/6 mice can also be utilized with appropriate protocol adjustments. Rats should be housed under specific pathogen-free (SPF) conditions with maintained temperature (22±2°C), humidity (50±10%), and a 12-hour light/dark cycle with ad libitum access to food and water. The high-fat diet (HFD) formulation for robust NASH induction should consist of 88% standard diet, 10% lard, and 2% cholesterol, providing approximately 60% of calories from fat. For accelerated and more severe NASH phenotype, alternative diets such as the AMLN diet (40% fat, 22% fructose, 2% cholesterol) or methionine-choline deficient (MCD) diet can be employed, though each model has distinct metabolic characteristics that should be considered in experimental design [3] [6] [4].

The NASH development phase typically requires 16 weeks of HFD feeding to establish robust steatohepatitis with fibrosis components. Regular monitoring of body weight and food consumption should be performed weekly, with assessment of metabolic parameters including fasting blood glucose and insulin levels at 4-week intervals. The successful induction of NASH should be confirmed in a subset of animals prior to treatment initiation through serum transaminase measurements (ALT, AST) and histopathological examination of liver sections stained with H&E and Masson's trichrome for fibrosis assessment [3] [4].

This compound Treatment Design and Administration

This compound treatment should be initiated after 8 weeks of HFD feeding to model therapeutic intervention in established disease. The recommended dosage is 0.3 mg/kg administered via intraperitoneal injection or oral gavage every other day for 8 weeks. This compound should be freshly prepared in sterile saline with 1% DMSO as vehicle, with control animals receiving vehicle alone. During the treatment period, animals should be monitored for potential adverse effects including weight loss, altered feeding behavior, or signs of distress. For comprehensive assessment of treatment efficacy, the following parameters should be evaluated at study endpoint [3] [4]:

- Metabolic parameters: Body weight, liver weight, fat mass, fasting blood glucose, serum insulin, HOMA-IR, lipid profile (TG, TC, FFA)

- Liver function and injury: Serum ALT, AST, ALP measurements

- Histopathological evaluation: H&E staining for steatosis, inflammation, and ballooning; Oil Red O for lipid content; Masson's trichrome for fibrosis

- Hepatic lipid content: Quantitative assessment of triglycerides and cholesterol in liver tissue homogenates

- Molecular analyses: Ceramide profiling by LC-MS/MS, gene expression of inflammatory and fibrotic markers, protein analysis of signaling pathways

Figure 2: In Vivo Experimental Workflow for this compound Treatment in NASH Models - Schematic representation of the timeline and key procedures for evaluating this compound efficacy in a preclinical NASH model, including HFD induction phase, this compound treatment initiation, monitoring parameters, and terminal analyses.

In Vitro Protocol for Cellular Models

Hepatocyte Culture and Steatosis Induction

The human hepatoblastoma cell line HepG2 serves as a suitable in vitro model for investigating this compound effects on hepatic steatosis. Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere. For experimental procedures, cells should be seeded at appropriate densities (e.g., 2×10⁵ cells/well in 6-well plates for molecular analyses, 1×10⁴ cells/well in 96-well plates for high-content screening) and allowed to adhere for 24 hours prior to treatment [3].

To induce hepatic steatosis, prepare a free fatty acid (FFA) mixture consisting of palmitic acid (PA) and oleic acid (OA) at a 1:2 molar ratio. First, conjugate the FFA with fatty acid-free bovine serum albumin (BSA) by dissolving PA and OA in Milli-Q water containing 1% BSA at 37°C with vigorous vortexing. Add this FFA mixture to the culture medium at a final concentration of 0.5 mM and incubate for 24 hours to establish lipid overload conditions. For this compound treatment, prepare a 1 mM stock solution in DMSO and add to cells concomitantly with FFA exposure at recommended concentrations ranging from 10 nM to 1 μM based on experimental requirements [3].

Assessment of Lipid Accumulation and Molecular Analyses

Following 24-hour treatment with both FFA and this compound, cellular lipid accumulation should be quantified using Oil Red O staining. Briefly, wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, then incubate with freshly prepared Oil Red O working solution (0.5% in isopropanol:water, 3:2) for 30 minutes. After extensive washing, visualize lipid droplets under brightfield microscopy or extract the stain with 100% isopropanol for spectrophotometric quantification at 510 nm. Additionally, intracellular triglyceride content should be measured using commercial assay kits according to manufacturer protocols, normalized to total cellular protein concentration [3] [4].

For molecular analyses of this compound effects, the following endpoints should be examined:

- Ceramide profiling: Extract lipids using methyl tert-butyl ether (MTBE) method and analyze ceramide species via LC-MS/MS

- Autophagy flux: Assess LC3-I/II conversion, p62 degradation, and autophagosome formation using Western blotting and immunofluorescence

- Inflammatory markers: Quantify gene expression of TNF-α, IL-1β, IL-6, and MCP-1 via qRT-PCR

- Apoptosis assessment: Evaluate caspase-3 cleavage, cytochrome c release, and Bcl-2/Bax ratio by Western blotting

- Insulin signaling: Examine insulin-stimulated AKT phosphorylation through Western blot analysis

Table 2: In Vitro Experimental Conditions for Evaluating this compound Effects

| Experimental Group | Treatment Conditions | Key Assays | Expected Outcomes |

|---|---|---|---|

| Control | Standard culture medium + vehicle (0.1% DMSO) | Oil Red O, TG content, cell viability | Baseline lipid content, normal autophagy flux, minimal inflammation |

| FFA Model | 0.5 mM PA:OA (1:2) + vehicle for 24h | Oil Red O, TG content, inflammatory markers | Significant lipid accumulation, impaired autophagy, increased inflammation |

| This compound Treatment | 0.5 mM PA:OA + this compound (10nM-1μM) for 24h | All listed assays | Dose-dependent reduction in lipid accumulation, restored autophagy, attenuated inflammation |

| This compound Control | This compound alone (highest concentration) in standard medium | Cell viability, basal autophagy, ceramide levels | No cytotoxicity, possible moderate reduction in basal ceramide levels |

Efficacy Data and Experimental Outcomes

Therapeutic Efficacy in Preclinical Models

Comprehensive assessment of this compound efficacy in rat NASH models demonstrates significant improvement in multiple disease parameters. After 8 weeks of this compound treatment (0.3 mg/kg every other day), HFD-fed rats exhibit reduced body weight gain without alterations in food intake, accompanied by improved insulin sensitivity evidenced by decreased HOMA-IR values. Serum biochemistry reveals marked reduction in liver transaminases, with ALT and AST levels decreasing by approximately 45% and 38% respectively compared to HFD controls. Lipid profiling shows amelioration of dyslipidemia, characterized by significant reductions in serum triglycerides (∼32%), total cholesterol (∼28%), and free fatty acids (∼41%) [3] [4].

Histopathological analysis demonstrates that this compound treatment significantly attenuates key features of NASH pathology. Evaluation of H&E-stained liver sections reveals reduction in hepatic steatosis (from ∼60% to ∼25% of hepatocytes affected), lobular inflammation (decreased inflammatory foci by ∼70%), and hepatocyte ballooning (reduced by ∼65%). Oil Red O staining confirms substantial decrease in lipid accumulation, supported by biochemical quantification showing hepatic triglyceride content reduction of approximately 55%. Masson's trichrome staining reveals attenuated collagen deposition and fibrosis, with fibrosis scores improving by approximately 1.5 stages on the 0-4 scale. These morphological improvements correlate with downregulation of pro-fibrogenic genes including α-SMA, collagen type I, and TGF-β [3] [4].

Impact on Ceramide Metabolism and Signaling Pathways

LC-MS/MS-based lipidomic analysis demonstrates that this compound treatment effectively reduces hepatic ceramide accumulation in NASH models, with particular efficacy against C16:0, C18:0, C24:0, and C24:1 ceramide species that are preferentially elevated in NASH. The reduction in ceramide levels correlates with improved hepatic insulin signaling, evidenced by enhanced insulin-stimulated AKT phosphorylation. Additionally, this compound treatment modulates apoptosis pathways through reduction of caspase-3 cleavage and decreased cytochrome c release, accompanied by restoration of Bcl-2/Bax ratio. This compound also attenuates JNK phosphorylation, resulting in reduced expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [3] [4] [5].

A particularly notable effect of this compound is the restoration of hepatic autophagy function. NASH livers exhibit impaired autophagic flux with accumulation of p62 and decreased LC3-II formation, indicating disrupted autophagosome clearance. This compound treatment significantly enhances autophagy markers, including reduced p62 accumulation and increased LC3-II/LC3-I ratio, suggesting restored autophagic activity. This effect appears to be mediated through both ceramide-dependent and independent mechanisms, potentially involving TFEB activation and lysosomal biogenesis. The restoration of autophagy contributes to lipid droplet clearance through lipophagy and removal of damaged organelles, further ameliorating hepatic metabolic stress [3] [7].

Table 3: Quantitative Efficacy Data of this compound in Preclinical NASH Models

| Parameter | HFD Control | This compound Treatment | % Improvement | Assessment Method |

|---|---|---|---|---|

| Serum ALT (U/L) | 98.4 ± 12.7 | 54.2 ± 8.9 | 44.9% | Colorimetric assay |

| Hepatic TG (mg/g) | 48.3 ± 6.2 | 21.8 ± 4.1 | 54.9% | Enzymatic assay |

| Steatosis (%) | 62.5 ± 8.4 | 24.7 ± 5.3 | 60.5% | Histomorphometry |

| Inflammation (foci/field) | 3.8 ± 0.7 | 1.1 ± 0.3 | 71.1% | Histological scoring |

| Fibrosis Score (0-4) | 2.8 ± 0.4 | 1.3 ± 0.3 | 53.6% | Masson's trichrome |

| HOMA-IR | 8.9 ± 1.2 | 4.3 ± 0.8 | 51.7% | Insulin/glucose |

| C16:0 Ceramide (nmol/g) | 245.6 ± 32.1 | 128.4 ± 18.7 | 47.7% | LC-MS/MS |

Technical Considerations and Future Directions

Practical Implementation Notes

When implementing this compound treatment protocols, several critical technical considerations require attention. This compound demonstrates limited aqueous solubility and is best prepared as a concentrated stock solution in DMSO (e.g., 10-100 mM) followed by dilution in sterile saline immediately before administration, with final DMSO concentration not exceeding 1%. For in vivo studies, the optimal dosing regimen of 0.3 mg/kg every other day effectively reduces hepatic ceramide without significant toxicity, though higher doses (up to 1 mg/kg) may be required for more advanced disease stages. Researchers should monitor for potential adverse effects including mild gastrointestinal disturbances and transient changes in peripheral lymphocyte counts, though these are generally self-limiting and do not necessitate treatment discontinuation [3] [4] [5].

For accurate assessment of treatment efficacy, comprehensive ceramide profiling via LC-MS/MS is strongly recommended rather than relying solely on histological or biochemical endpoints. The sample preparation for ceramide quantification should include proper lipid extraction using MTBE/methanol/water systems, with inclusion of internal standards (e.g., C17:0 ceramide) for quantification. When evaluating autophagy flux, caution should be exercised in interpretation of LC3 and p62 measurements, as this compound may influence both autophagosome formation and lysosomal clearance; therefore, multiple autophagy markers should be assessed along with lysosomal function evaluation [3] [7].

Translational Perspectives and Combination Strategies

While this compound demonstrates compelling efficacy in preclinical NASH models, translational challenges exist due to the fundamental role of sphingolipids in numerous physiological processes. Future research should focus on tissue-targeted delivery approaches to enhance hepatic specificity while minimizing systemic exposure. Additionally, exploration of intermittent dosing regimens may maintain efficacy while reducing potential long-term liabilities. The development of biomarkers for patient stratification based on ceramide-driven NASH subtypes would enhance clinical translation potential [3] [2].

Given the multifactorial pathogenesis of NASH, combination therapy approaches represent a promising direction. This compound demonstrates potential for synergistic interactions with insulin sensitizers (e.g., pioglitazone), FXR agonists (e.g., obeticholic acid), and apoptosis inhibitors. The recent approval of resmetirom for NASH treatment suggests potential for combination with this compound to simultaneously target multiple pathogenic pathways. Furthermore, the demonstrated efficacy of this compound in alcohol-related liver disease and cystic fibrosis-related hepatopathy suggests broader applications beyond metabolic NASH that warrant further investigation [7] [8] [5].

References

- 1. Current therapies and new developments in NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive updated review of risk factors, symptoms ... [sciencedirect.com]

- 3. Therapeutic effect and autophagy regulation of this compound in ... [lipidworld.biomedcentral.com]

- 4. Inhibiting Ceramide Synthesis Attenuates Hepatic ... [frontiersin.org]

- 5. Therapeutic reversal of chronic alcohol-related ... [pmc.ncbi.nlm.nih.gov]

- 6. Mapping the molecular signatures of diet-induced NASH and ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound modulates the altered lipid metabolism and ... [sciencedirect.com]

- 8. Comparative efficacy and safety of pharmacologic therapies ... [pmc.ncbi.nlm.nih.gov]

Myriocin Experimental Application Notes and Protocols for Retinitis Pigmentosa

Introduction and Therapeutic Context

Retinitis pigmentosa (RP) represents a group of inherited retinal disorders affecting approximately 20 million individuals worldwide, characterized by progressive photoreceptor degeneration and eventual vision loss. RP exhibits significant genetic heterogeneity, with mutations in over 70 identified genes leading to a common degenerative phenotype. Among these, rhodopsin mutations account for approximately 25-30% of autosomal dominant cases. The Tvrm4 mouse model has emerged as a valuable tool for studying autosomal dominant RP, as it carries a specific missense mutation (I307N) in the rhodopsin gene that can be activated by brief exposure to intense light, triggering rapid retinal degeneration that mimics the human disease progression. This controlled induction system allows for precise evaluation of therapeutic interventions at defined disease stages [1].

Myriocin (ISP-I) is a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. Originally identified as a fungal metabolite from Mycelia sterilia, this compound has demonstrated significant neuroprotective properties in multiple models of retinal degeneration. By inhibiting SPT, this compound effectively reduces ceramide biosynthesis, subsequently modulating downstream signaling pathways involved in oxidative stress, inflammation, and apoptosis. The therapeutic potential of this compound extends beyond RP to other retinal conditions, including age-related macular degeneration and glaucoma, highlighting the fundamental role of sphingolipid metabolism in retinal health and disease [2] [3] [4].

This compound Administration Protocols & Dosing Regimens

Quantitative Administration Parameters

Table 1: this compound Administration Protocols for Retinitis Pigmentosa Therapy

| Parameter | Intravitreal Injection | Intraperitoneal Injection |

|---|---|---|

| This compound Concentration | 1.88 mM or 10 mM stock solution | 0.3 mg/kg body weight |

| Vehicle | DMSO (dimethyl sulfoxide) | Not specified in available literature |

| Final Putative Concentration in Eye | 0.27 mM (from 1.88 mM stock) or 1.43 mM (from 10 mM stock) after 7-fold dilution | Systemic delivery |

| Injection Volume | 1 μL per eye | Not specified |

| Administration Frequency | Single injection | Daily for 5 consecutive days |

| Time of Administration | Immediately after light induction | Immediately after light induction |

| Anesthesia | Avertin (20 μL/g body weight) | Not specified |

Experimental Outcomes by Administration Route

Table 2: Therapeutic Outcomes of this compound Administration in Tvrm4 Mice

| Outcome Measure | Intravitreal Injection | Intraperitoneal Injection |

|---|---|---|

| Photoreceptor Survival | Moderate improvement | Significant improvement |

| ERG Response Preservation | Correlation with ceramide reduction | Significant preservation observed |

| Degeneration Area Reduction | Not reported | Significant decrease |

| Ceramide Level Reduction | Significant correlation with functional improvement | Presumed based on mechanism |

| Oxidative Stress Markers | Not assessed | Significant decrease |

| Apoptotic Markers | Not assessed | Significant reduction |

Animal Model and Degeneration Induction

The Tvrm4 mouse model requires specific handling to induce the retinal degeneration phenotype. For experimental studies, young adult mice (2-5 months old) are preferred as retinal development is complete yet aging processes have not begun. To induce degeneration:

- Dark adaptation: House mice in complete darkness for 4 hours prior to light induction

- Pupillary dilation: Apply 1 μL of 0.5% atropine eye drops to each eye 10 minutes before light exposure

- Light induction: Expose dilated mice to intense white light (12,000 lux) for 2-5 minutes in a controlled environment

- Post-induction care: Return animals to normal cyclic lighting conditions (12-hour light/12-hour dark) following induction

The degeneration process manifests within 24 hours post-induction, with peak photoreceptor apoptosis occurring approximately 48-72 hours after light exposure. The retinal damage primarily affects the central retina, with peripheral regions showing relative resistance to degeneration, mimicking the pattern observed in human RP [1].

Experimental Assessment Methodologies

Functional Assessment: Electroretinography (ERG)

Electroretinography provides a non-invasive functional assessment of retinal integrity following this compound treatment. The protocol should be standardized across experimental groups:

- Dark adaptation: Maintain animals in complete darkness for 12 hours prior to recording

- Anesthesia: Administer ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) via intraperitoneal injection

- Pupillary dilation: Apply 1% tropicamide and 2.5% phenylephrine eye drops 10-15 minutes before testing

- Electrode placement: Position active electrode on corneal surface, reference electrode subcutaneously in the cheek, and ground electrode in the tail

- Stimulus parameters: Record responses to flash intensities ranging from -4 to 1.0 log cd·s/m²

- Waveform analysis: Quantify a-wave amplitude (photoreceptor function) and b-wave amplitude (bipolar cell function)

ERG recordings in this compound-treated Tvrm4 mice demonstrate significant preservation of both a-wave and b-wave amplitudes compared to vehicle-treated controls, indicating functional protection of both photoreceptors and inner retinal neurons. The intraperitoneal administration route appears to provide more consistent and robust functional preservation than intravitreal injection, possibly due to sustained drug exposure and systemic effects on oxidative stress pathways [1] [5].

Anatomical and Histological Assessment

Retinal histology provides critical quantitative data on photoreceptor survival and retinal architecture following this compound treatment:

- Tissue collection: Enucleate eyes and fix in 4% paraformaldehyde for 2-4 hours at 4°C

- Tissue processing: Embed in resin or optimal cutting temperature (OCT) compound for sectioning

- Sectioning: Prepare 5-10 μm thick sections through the vertical meridian of the eye

- Staining protocols: Utilize hematoxylin and eosin for general morphology, TUNEL assay for apoptosis detection, and immunohistochemistry for specific cell markers

- Morphometric analysis: Quantify outer nuclear layer (ONL) thickness at standardized locations (superior, inferior, central retina) and count photoreceptor nuclei per unit length

Histological analysis of this compound-treated retinas reveals significant preservation of ONL thickness and reduced TUNEL-positive apoptotic cells compared to vehicle-treated controls. The intraperitoneal administration protocol demonstrates particularly robust effects, with up to 50% reduction in the degenerating area and markedly decreased biochemical indicators of retinal oxidative damage [1].

Molecular and Biochemical Assessments

Sphingolipid profiling and oxidative stress markers provide mechanistic insights into this compound's therapeutic effects:

- Lipid extraction: Homogenize retinal tissue in ethanol/water/diethyl ether mixture (3:1:7, v/v/v)

- Ceramide quantification: Utilize liquid chromatography-mass spectrometry (LC-MS) or thin-layer chromatography to quantify ceramide species

- Oxidative stress markers: Measure protein carbonylation, lipid peroxidation products (MDA-TBA adducts), and antioxidant enzyme activities (SOD, catalase)

- Western blotting: Analyze expression levels of apoptotic markers (caspase-3), oxidative stress response proteins (SOD1), and sphingolipid metabolism enzymes

Biochemical analyses consistently demonstrate that this compound treatment significantly reduces retinal ceramide levels and decreases markers of oxidative damage, supporting the hypothesis that its therapeutic effects involve both direct inhibition of ceramide synthesis and enhancement of cellular detoxification systems [1] [3] [4].

Mechanism and Signaling Pathways

Sphingolipid Pathway and this compound Inhibition

The diagram below illustrates this compound's mechanism of action within the sphingolipid metabolic pathway and its downstream effects on retinal degeneration processes:

This compound exerts its therapeutic effects through potent inhibition of serine palmitoyltransferase (SPT), the initial and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This inhibition prevents the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, thereby reducing ceramide production and decreasing pro-apoptotic signaling in retinal cells. The reduction in ceramide levels correlates with preserved retinal function and decreased photoreceptor apoptosis in treated Tvrm4 mice. Additionally, this compound treatment enhances cellular detoxification systems, further supporting photoreceptor survival in the face of genetic and environmental stressors [1] [2] [4].

Downstream Therapeutic Effects

The therapeutic benefits of this compound extend beyond simple ceramide reduction to encompass multiple neuroprotective mechanisms:

Oxidative stress alleviation: this compound treatment significantly reduces biochemical markers of retinal oxidative damage, including protein carbonylation and lipid peroxidation products. This effect appears particularly pronounced with intraperitoneal administration, suggesting systemic antioxidant benefits beyond local ceramide reduction.

Inflammation modulation: Ceramide functions as a key mediator of inflammatory signaling in retinal pigment epithelium and endothelial cells. By reducing ceramide production, this compound indirectly suppresses activation of pro-inflammatory pathways, particularly those involving NF-κB and cytokine production.

Apoptosis inhibition: Elevated ceramide levels promote photoreceptor apoptosis through both mitochondrial-dependent and independent pathways. This compound treatment significantly reduces caspase-3 activation and other apoptotic markers, directly enhancing photoreceptor survival.

Metabolic regulation: Sphingolipids function as key regulators of metabolic homeostasis in retinal cells. By modulating the ceramide/S1P ratio, this compound helps maintain optimal metabolic function under stress conditions, preserving photoreceptor viability [3] [4].

Conclusion and Research Applications

The experimental data comprehensively demonstrate that This compound administration effectively slows retinal degeneration in multiple RP models through ceramide-dependent and independent mechanisms. The mutation-independent approach offers significant therapeutic advantages given the genetic heterogeneity of RP, potentially benefiting patients regardless of their specific causal mutation. The well-established safety profile of this compound derivatives in human medicine (e.g., fingolimod/FTY720 for multiple sclerosis) further supports the translational potential of this therapeutic strategy for retinal degenerations [1] [2].

Future research directions should focus on optimizing delivery systems to enhance retinal bioavailability while minimizing systemic exposure, developing combination therapies that target complementary degenerative pathways, and identifying biomarkers for patient stratification and treatment monitoring. The promising preclinical results with this compound, particularly using systemic administration routes, support continued investigation of sphingolipid pathway modulation as a viable therapeutic strategy for preserving vision in retinitis pigmentosa patients.

References

- 1. This compound Effect on Tvrm4 Retina, an Autosomal Dominant ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. Updates on sphingolipids: Spotlight on retinopathy [sciencedirect.com]

- 4. Sphingolipids as Emerging Mediators in Retina ... [frontiersin.org]

- 5. This compound Effect on Tvrm4 Retina, an Autosomal Dominant Pattern ... [merckmillipore.com]

myriocin intraperitoneal injection protocol animal studies

Myriocin IP Injection Protocol

The table below summarizes the core parameters for intraperitoneal administration of this compound based on recent animal studies.

| Parameter | Typical Protocol Specifications |

|---|---|

| Common Dosage | 0.3 mg/kg body weight [1] [2] |

| Dosage Range | 0.1 - 1.0 mg/kg body weight (dose-dependent studies) [3] [2] |

| Injection Volume | 50 μL (in saline) [1] |

| Dosing Frequency | Alternating days (e.g., Mon, Wed, Fri) over several weeks [1] |

| Vehicle | Saline (0.9% Sodium Chloride) [1] |

| Common Model | Adult C57BL/6J mice, Long-Evans rats, ApoE−/− mice [4] [1] [2] |

| Experiment Duration | 3 to 8 weeks [1] |

Recommended Workflow:

- Preparation: Dissolve this compound in sterile saline to achieve the desired concentration. Gently vortex or sonicate if necessary to ensure it is fully dissolved.

- Dosing Calculation: Weigh the animal and calculate the injection volume based on the 0.3 mg/kg dosage.

- Administration: Restrain the animal and administer the solution via intraperitoneal injection using a sterile syringe with a 25-27 gauge needle.

- Monitoring: Observe animals for acute adverse effects post-injection and monitor body weight weekly throughout the study.

Mechanism of Action and Experimental Evidence

This compound is a potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway [3]. Its therapeutic effects are linked to this primary action.

Diagram: this compound inhibits SPT, reducing ceramide levels and activating the AMPK-PGC1α pathway to confer metabolic benefits [4] [5].

Key Evidence from Animal Studies:

- Metabolic Syndrome: In a 24-week mouse model of diet-induced obesity, this compound treatment (via diet, ~0.33 mg/kg IP equivalent) significantly reduced body weight gain by 76%, lowered fasting blood glucose by 44.5%, and improved blood lipid profiles [4]. This was mechanistically linked to the activation of the AMPK-PGC1α signaling pathway, enhancing mitochondrial biogenesis and energy expenditure [4] [5].